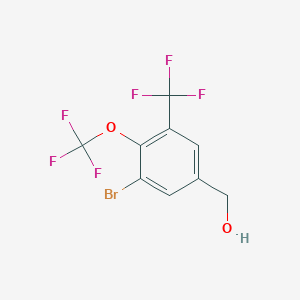

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol

CAS No.:

Cat. No.: VC17250798

Molecular Formula: C9H5BrF6O2

Molecular Weight: 339.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrF6O2 |

|---|---|

| Molecular Weight | 339.03 g/mol |

| IUPAC Name | [3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]methanol |

| Standard InChI | InChI=1S/C9H5BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-2,17H,3H2 |

| Standard InChI Key | HGDJGGGIZWZQBL-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)CO |

Introduction

Structural and Molecular Characteristics

The compound features a benzyl alcohol backbone with three distinct substituents: a bromine atom at position 3, a trifluoromethoxy group (-OCF) at position 4, and a trifluoromethyl group (-CF) at position 5. This substitution pattern creates significant steric and electronic effects. The trifluoromethoxy group is a strong electron-withdrawing moiety, while the trifluoromethyl group further enhances the ring’s electrophilic character .

Table 1: Comparative Molecular Properties of Related Brominated Benzyl Alcohols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol | 1980040-21-8 | CHBrFO | 359.04 | 1.8 (estimated) | 280–300 (estimated) |

| 2-Bromo-4-(trifluoromethoxy)benzyl alcohol | 1316273-53-6 | CHBrFO | 271.03 | 1.7 | 255.9 |

| 3-Bromo-5-(trifluoromethoxy)benzyl alcohol | 1026201-95-5 | CHBrFO | 271.03 | 1.49 | 260 (estimated) |

The additional -CF group in the target compound increases its molecular weight by approximately 88 g/mol compared to simpler analogs, contributing to higher density and boiling point .

Synthesis and Manufacturing

The synthesis of 3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol likely involves multi-step reactions, drawing parallels from patented methods for analogous compounds. A notable approach for 3-bromo-4-fluorobenzyl alcohol (EP0048914A1) involves:

-

Friedel-Crafts Acylation: Introducing bromine and fluorine substituents via electrophilic aromatic substitution.

-

Reduction of Carboxylic Acids: Using hydride agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) to reduce a carboxylic acid intermediate to the alcohol .

For the target compound, modifications would include substituting fluorine with trifluoromethoxy and trifluoromethyl groups. A plausible pathway is:

-

Sulfonation/Nitration: To direct substitution patterns.

-

Halogenation: Introducing bromine at position 3.

-

Fluorination: Sequential reactions with trifluoromethylating agents (e.g., Ruppert-Prakash reagent) and trifluoromethoxy sources (e.g., AgOCF).

-

Reduction: Converting a ketone or ester intermediate to the alcohol using NaBH .

Reaction conditions must be tightly controlled (e.g., temperatures between 0–100°C, inert atmospheres) to avoid side reactions from the highly electronegative substituents .

Physicochemical Properties

The compound’s properties are influenced by its fluorinated groups:

-

Solubility: Low in water due to hydrophobicity from -CF groups; soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, requiring storage in anhydrous environments .

-

Thermal Properties: Estimated boiling point of 280–300°C, extrapolated from analogs .

Table 2: Key Spectroscopic Data

| Property | Value (Estimated) | Method |

|---|---|---|

| Refractive Index | 1.52 | Abbe refractometer |

| LogP | 3.2 | Chromatographic |

| Vapor Pressure (25°C) | 0.01 mmHg | Gas chromatography |

The high LogP value indicates significant lipophilicity, advantageous for membrane permeability in drug design .

Reactivity and Functionalization

The benzyl alcohol group (-CHOH) serves as a versatile handle for further derivatization:

-

Oxidation: Forms the corresponding aldehyde or ketone using MnO or PCC.

-

Esterification: Reacts with acyl chlorides to produce esters, enhancing solubility.

-

Nucleophilic Substitution: The bromine atom at position 3 can undergo Suzuki-Miyaura couplings with boronic acids, enabling aryl-aryl bond formation .

The trifluoromethoxy group is relatively inert under mild conditions but may participate in electrophilic substitutions under strong Lewis acid catalysis.

Applications in Pharmaceutical and Material Sciences

-

Drug Discovery: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. The -CF and -OCF groups may improve binding affinity to hydrophobic enzyme pockets .

-

Liquid Crystals: The compound’s rigid aromatic core and polar groups make it a candidate for nematic liquid crystal formulations .

-

Polymer Additives: As a flame retardant due to bromine’s radical-scavenging properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume